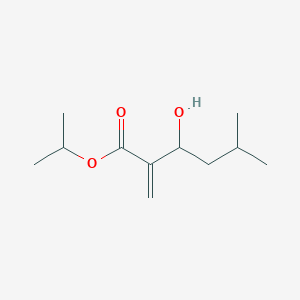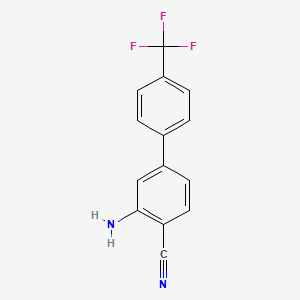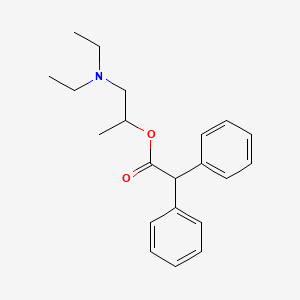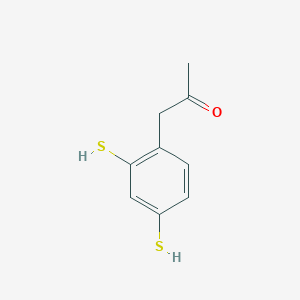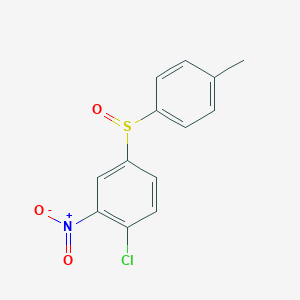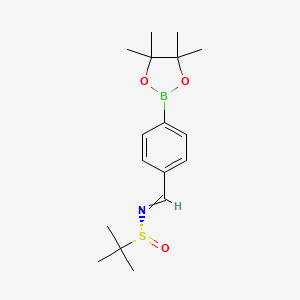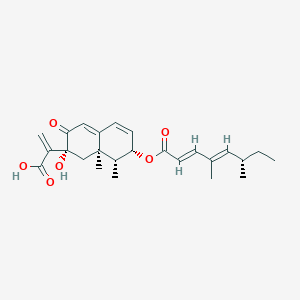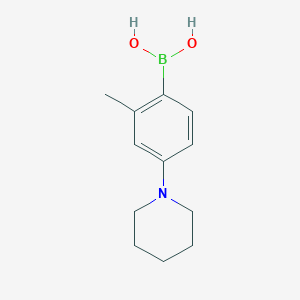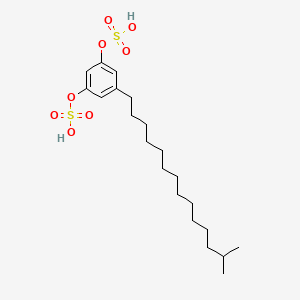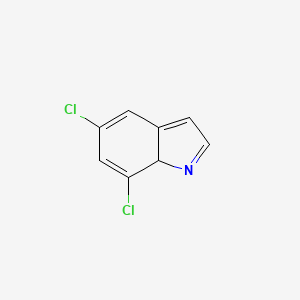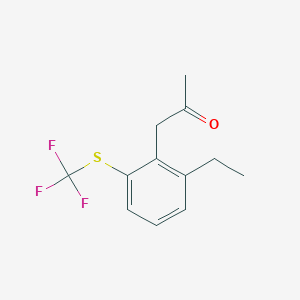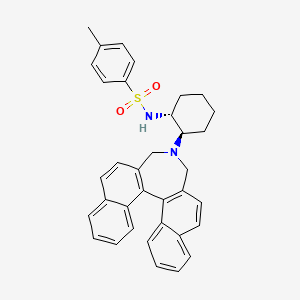
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] is a complex organic compound with a unique structure that has garnered significant interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] typically involves multi-step organic reactions. The initial steps often include the formation of the core dinaphthyl structure through a series of Friedel-Crafts alkylation reactions. Subsequent steps involve the introduction of functional groups and chiral centers using reagents such as organolithium compounds and chiral catalysts. The reaction conditions usually require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound] is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The use of high-throughput screening and optimization techniques allows for the refinement of reaction conditions, minimizing by-products and maximizing yield. Industrial methods also incorporate green chemistry principles to reduce environmental impact.
化学反応の分析
Types of Reactions
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, using reagents like halogens, alkyl halides, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halogens, alkyl halides, nucleophiles, solvents like dichloromethane or toluene.
Major Products
科学的研究の応用
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
N-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c] can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share a similar aromatic structure but lack the chiral centers and specific functional groups of this compound].
Chiral catalysts: Compounds like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) are used in asymmetric synthesis but have different structural features and applications.
Bioactive molecules: Similar bioactive molecules may include other polycyclic aromatic compounds with therapeutic potential, each with unique properties and mechanisms of action.
特性
分子式 |
C35H34N2O2S |
|---|---|
分子量 |
546.7 g/mol |
IUPAC名 |
N-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C35H34N2O2S/c1-24-14-20-29(21-15-24)40(38,39)36-32-12-6-7-13-33(32)37-22-27-18-16-25-8-2-4-10-30(25)34(27)35-28(23-37)19-17-26-9-3-5-11-31(26)35/h2-5,8-11,14-21,32-33,36H,6-7,12-13,22-23H2,1H3/t32-,33-/m1/s1 |
InChIキー |
PFBSYCRSZJMMPH-CZNDPXEESA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N3CC4=C(C5=CC=CC=C5C=C4)C6=C(C3)C=CC7=CC=CC=C76 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


